2,4-Dimethyl-1,3-dioxolane

Description

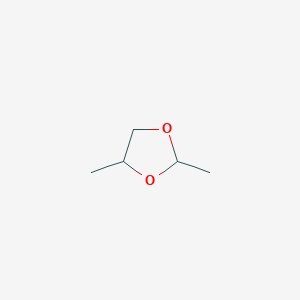

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFUFIOLRQOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863166 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Dairy aroma with fruity overtones | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.928 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3390-12-3 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1YRY20SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways

Direct Acetalization Routes

The synthesis of 2,4-dimethyl-1,3-dioxolane is primarily achieved through direct acetalization, a reversible reaction involving a diol and an aldehyde or ketone. This process is typically catalyzed by an acid.

Condensation of 2,3-Butanediol (B46004) with Acetone (B3395972)

The condensation of 2,3-butanediol with acetone is a known method for producing cyclic ketals. nih.gov This reaction follows the general principles of ketalization, which is a slightly exothermic process that results in a decrease in entropy. nih.gov To favor the formation of the product, lower temperatures are generally preferred. nih.gov In some cases, byproducts such as 2,4,5-trimethyl-1,3-dioxolane (B1221008) can be formed during related reactions, for instance, in the dehydrogenation of 2,3-butanediol. acs.org

Reaction of Propylene (B89431) Glycol with Acetaldehyde (B116499)

A prominent route to this compound involves the reaction of propylene glycol (1,2-propanediol) with acetaldehyde. scientific.netkoreascience.kr This acetalization reaction is reversible and equilibrium-limited. koreascience.krresearchgate.net To maximize the conversion of propylene glycol, an excess of acetaldehyde is often used to shift the equilibrium towards the product side. koreascience.kr The reaction pathway involves the protonation of acetaldehyde, followed by the nucleophilic addition of the propylene glycol molecule to form a hemiacetal intermediate. Subsequent acid-catalyzed intramolecular etherification leads to the formation of this compound and water. koreascience.kr

Studies have investigated the effects of various operational parameters on the conversion of propylene glycol, including temperature, reaction time, catalyst loading, and the molar ratio of acetaldehyde to propylene glycol. scientific.netresearchgate.net Under optimal conditions, a conversion of 85% of propylene glycol has been achieved within 180 minutes. scientific.netresearchgate.net The reaction kinetics have been found to follow a second-order rate law, being first-order with respect to both acetaldehyde and propylene glycol. koreascience.krresearchgate.net

Table 1: Reaction Parameters for the Synthesis of this compound from Propylene Glycol and Acetaldehyde

| Parameter | Condition/Value | Outcome | Reference |

| Optimal Conversion | 85% | Achieved within 180 minutes | scientific.netresearchgate.net |

| Reaction Kinetics | Second-order overall | First-order in acetaldehyde, first-order in propylene glycol | koreascience.krresearchgate.net |

| Equilibrium Constant | Decreases with increasing temperature (18.1 at 40°C to 8.5 at 83°C) | - | osti.gov |

| Effect of Acetaldehyde/PG Ratio | Increasing the ratio increases PG conversion | Shifts equilibrium to the right | koreascience.kr |

| Effect of Catalyst Loading | Increasing catalyst loading (from 10 g/L to 25 g/L) increases PG conversion | - | koreascience.kr |

| Optimal Temperature | 288 K (15°C) | Higher temperatures can lead to side reactions | researchgate.net |

Catalytic Systems for Acetalization

The efficiency of acetalization reactions is highly dependent on the catalytic system employed. Both Brønsted and Lewis acids are effective catalysts.

Brønsted Acid Catalysis

Brønsted acids, such as p-toluenesulfonic acid and sulfuric acid, are commonly used to catalyze the formation of dioxolanes. organic-chemistry.orggoogle.com Ion-exchange resins with sulfonic acid groups (e.g., Amberlite IR-120, D072) have proven to be effective solid acid catalysts for the reaction between propylene glycol and acetaldehyde. koreascience.krresearchgate.netosti.gov These resins offer the advantages of easy separation from the reaction mixture and potential for reuse. The reaction rate is dependent on the concentration of the acid catalyst. osti.gov

Lewis Acid Catalysis

Lewis acids are also employed in the synthesis of dioxolanes. organic-chemistry.orgevitachem.com Metal triflates, such as cerium(III) triflate and erbium(III) triflate, have been used for the cleavage of acetals, indicating their role in the reversible acetalization reaction. organic-chemistry.org Heterogeneous Lewis acid catalysts, like mesoporous silicates containing Zr, Hf, or Sn, have shown high efficiency in related acetalization reactions, such as the synthesis of solketal (B138546) from glycerol (B35011) and acetone. rsc.org These catalysts benefit from high surface area, well-defined pore structures, and a degree of hydrophobicity. rsc.org

Zeolite Encapsulated Metal Complexes as Catalysts

A more advanced approach involves the use of zeolite encapsulated metal complexes. arcjournals.orgresearchgate.net These "ship-in-a-bottle" catalysts combine the advantages of homogeneous and heterogeneous catalysis. arcjournals.org The zeolite framework provides shape selectivity and prevents the leaching of the active metal complex, while the encapsulated complex offers high catalytic activity. arcjournals.org Zeolites such as Zeolite-Y and ZSM-5 have been used to encapsulate transition metal complexes for various reactions, including the formation of dioxolanes from epoxides and acetone. researchgate.net The synthesis of these catalysts can be achieved through methods like the flexible ligand method or by including the metal complex in the zeolite synthesis gel. rsc.org

Ion Exchange Resins as Catalysts

The synthesis of this compound via the acetalization of propylene glycol and acetaldehyde can be effectively catalyzed by solid acid catalysts, particularly cationic ion exchange resins. researchgate.net These resins, such as Amberlyst D072, function as heterogeneous catalysts, providing acidic sites necessary to facilitate the reaction while offering significant process advantages. researchgate.net Being solid-phase, ion exchange resins are easily separated from the liquid reaction mixture post-synthesis, simplifying product purification and enabling potential catalyst recycling. This approach is part of a broader application of such resins in forming cyclic acetals; for instance, strong-acid ion exchange resins are also employed in the synthesis of the parent compound, 1,3-dioxolane (B20135). google.comacs.org The reaction is a reversible chemical process where propylene glycol reacts with acetaldehyde to yield the target this compound. researchgate.net

Optimized Reaction Conditions and Parameters

The successful synthesis of this compound is highly dependent on the careful control of several reaction parameters to maximize conversion and yield. researchgate.net

Temperature plays a critical role in the equilibrium of the reversible reaction to form this compound. Experimental studies have shown that the equilibrium constant for the reaction between propylene glycol and acetaldehyde decreases as temperature increases. Specifically, the equilibrium constant was observed to fall from 18.1 at 40°C to 8.5 at 83°C, indicating that lower temperatures favor the product. researchgate.net In analogous syntheses of other dioxolanes, such as solketal, reaction temperature is also a key factor influencing conversion rates. scientific.netupnyk.ac.id Most of these liquid-phase acetalization reactions are conducted under atmospheric or autogenous pressure, with pressure not being a primary parameter for optimization in typical batch reactor setups.

The concentration of the ion exchange resin catalyst directly impacts the reaction kinetics. For the synthesis of various acetals and ketals, an optimal mass ratio of the catalyst to the reactants has been identified as 1.0%. nih.gov In the closely related synthesis of solketal from glycerol, catalyst loading is also a critical parameter, with amounts typically ranging from 1% to 5% relative to the weight of the glycerol. acs.orgmdpi.com For example, a study on solketal production found that decreasing the catalyst amount from 3% to 1% (based on glycerol weight) led to a proportional decrease in glycerol conversion from 99.2% to 90.2%. mdpi.com

| Dioxolane Product | Catalyst | Typical Catalyst Loading | Source |

|---|---|---|---|

| Solketal | Amberlyst-36 | 5% (by mass of glycerol) | scientific.net |

| Solketal | H-BEA Zeolite | 1-5% (by mass of glycerol) | acs.org |

| Solketal | Heteropolyacids (PW12) | 1-3% (by weight of glycerol) | mdpi.com |

| Various Dioxolanes | Tungstosilicic acid on Carbon | 1.0% (mass ratio to reactants) | nih.gov |

As acetalization is a reversible reaction, the molar ratio of the reactants is a crucial parameter for driving the reaction toward product formation. In the synthesis of this compound, the molar ratio of acetaldehyde to propylene glycol is a key factor that was optimized to achieve high conversion rates. researchgate.net Le Châtelier's principle dictates that using an excess of one reactant (typically the aldehyde or ketone) shifts the equilibrium to favor the formation of the dioxolane and water. This strategy is widely employed in similar syntheses. For instance, in the production of solketal, increasing the molar ratio of acetone to glycerol significantly enhances the conversion of glycerol. upnyk.ac.idmdpi.com

| Reactants | Optimal Molar Ratio (Aldehyde/Ketone : Diol) | Result | Source |

|---|---|---|---|

| Acetone : Glycerol | 6:1 | 86.61% glycerol conversion | scientific.net |

| Acetone : Glycerol | 15:1 | 99.2% glycerol conversion | mdpi.com |

| Aldehyde/Ketone : Glycol | 1:1.5 (Diol in excess) | Optimized for various dioxolanes | nih.gov |

| Acetone : Glycerol | 6.9:1 | >80% glycerol conversion | upnyk.ac.id |

Catalyst Concentration and Loading

Alternative Synthetic Routes for Dioxolane Derivatives

Beyond the specific synthesis of this compound, there is significant research into producing other dioxolane derivatives, often with a focus on utilizing renewable feedstocks.

Valorization of Glycerol Approaches

A prominent example of green and sustainable chemistry is the valorization of glycerol for the synthesis of dioxolane derivatives. mdpi.com Glycerol is a major, low-cost byproduct of the biodiesel industry, making it an attractive renewable platform chemical. mdpi.comdoi.org The most studied valorization route is the acid-catalyzed ketalization of glycerol with acetone to produce 2,2-dimethyl-1,3-dioxolane-4-methanol, a compound commonly known as solketal. mdpi.compreprints.orgpreprints.org

This reaction is valued for transforming a waste stream into a high-value product; solketal is used as a green solvent and a fuel additive that can increase the octane (B31449) number of gasoline. thieme-connect.dejurnalfkipuntad.com The process is highly regioselective, predominantly forming the five-membered dioxolane ring over the six-membered dioxane ring. thieme-connect.de A wide array of catalysts have been investigated for this conversion, including homogeneous acids like sulfuric acid, as well as heterogeneous catalysts such as zeolites, acid-functionalized activated carbons, heteropolyacids, and ion-exchange resins like Amberlyst-15. mdpi.comjurnalfkipuntad.comrsc.orggoogle.com The reaction of glycerol is not limited to acetone; other biomass-derived carbonyl compounds, such as furfural, can be reacted with glycerol to produce novel dioxolane structures that also have potential as biofuel additives. um.edu.myresearchgate.net

| Carbonyl Source | Catalyst | Dioxolane Product | Key Finding | Source |

|---|---|---|---|---|

| Acetone | Amberlyst-36 | Solketal | 86.61% glycerol conversion at 50°C | scientific.net |

| Acetone | Phosphomolybdic acid | Solketal | >95% yield with high catalyst reusability | thieme-connect.de |

| Acetone | Acid-functionalised activated carbon | Solketal | 97% glycerol conversion at room temperature | rsc.org |

| Furfural | MCM-41-alanine | (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol | 90% conversion with 78% selectivity | um.edu.my |

Stereoselective Syntheses of Substituted Dioxolanes

The controlled synthesis of specific stereoisomers of substituted dioxolanes is a critical area of research, enabling the construction of complex molecules with precise three-dimensional arrangements. Methodologies have evolved to provide high levels of diastereoselectivity and enantioselectivity.

Asymmetric synthesis of substituted dioxolanes frequently employs chiral auxiliaries and catalysts to induce stereoselectivity. Chiral auxiliaries, such as those derived from 2-hydroxypinan-3-one, have been used in reactions like asymmetric sulfur ylide cyclopropanations with a high degree of stereochemical control. sfu.ca Another prominent chiral auxiliary is TADDOL, or (4R,5R)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane, which is valued for its versatility in various asymmetric transformations. evitachem.com

Catalytic approaches have seen significant development, with chiral Brønsted acids proving particularly effective. For instance, chiral phosphoric acids, including those derived from SPINOL, can catalyze the synthesis of dioxolanes with notable enantioselectivity, although some reactions may require low temperatures to achieve optimal results. nih.gov Thiourea-based bifunctional organocatalysts derived from Cinchona alkaloids have also been successfully used, providing dual activation of both nucleophilic and electrophilic partners in formal [3+2] cycloaddition reactions. smolecule.com Furthermore, bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide-Sm(III) complex, have been developed for tandem reactions that produce chiral dioxepine structures, which are closely related to dioxolanes. rsc.org

| Catalyst/Auxiliary Type | Specific Example | Application | Reference |

| Chiral Auxiliary | 2-Hydroxypinan-3-one | Asymmetric Sulfur Ylide Cyclopropanation | sfu.ca |

| Chiral Auxiliary | TADDOL | General Asymmetric Synthesis | evitachem.com |

| Chiral Brønsted Acid | SPINOL-derived phosphoric acid | Acetalization/Oxa-Michael Cascade | nih.gov |

| Chiral Brønsted Acid | Imidodiphosphorimidate (IDPi) | Intramolecular Hydroarylation | researchgate.net |

| Organocatalyst | Cinchona alkaloid-derived thiourea | Formal [3+2] Cycloaddition | smolecule.com |

| Bimetallic Catalyst | Rh(II)/Chiral N,N'-dioxide-Sm(III) | Tandem Carbonyl Ylide Formation/[4+3] Cycloaddition | rsc.org |

Achieving high diastereoselectivity and enantioselectivity is paramount in the synthesis of substituted dioxolanes for pharmaceutical and materials science applications.

Diastereoselective Approaches: A notable diastereoselective method is the desymmetrization of p-quinols through a Brønsted acid-catalyzed acetalization/oxa-Michael cascade. sfu.canih.gov While many common acids provide poor diastereoselectivity, bulkier catalysts like diphenylphosphinic acid can afford high selectivity (>20:1), operating under kinetic control. nih.gov Glycosylation reactions to form (1,3-dioxan-4-yl)pyrimidine and purine (B94841) nucleoside analogues, which are higher homologues of dioxolanes, have been achieved with high diastereoselectivity using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst. wiley.com

Enantioselective Approaches: Enantioselective synthesis often presents a greater challenge. The use of chiral Brønsted acids, such as TRIP phosphoric acid, in the cascade reaction of quinols has yielded modest enantiomeric excess (ee). nih.gov A more successful strategy involves the kinetic resolution of racemic 1,3-alkanediols via a ring-cleavage reaction mediated by chiral oxazaborolidinones, where the choice of nucleophile and catalyst substituent is crucial for achieving satisfactory enantioselectivity. researchgate.net Highly enantioselective formal [3+2] cycloaddition reactions have been enabled by cinchona alkaloid-derived bifunctional organocatalysts. smolecule.com These catalysts create a chiral environment that directs the formation of one enantiomer over the other, proceeding through a hemiacetal intermediate. smolecule.com Additionally, efficient syntheses of chiral pure l-dioxolane nucleosides have been developed to avoid the need for chiral separation, often starting from precursors like methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate and employing chiral resolving agents such as (S)-(-)-1-phenylethylamine. acs.org

A powerful method for the stereoselective synthesis of substituted 1,3-dioxolanes involves the use of hypervalent iodine(III) reagents. researchgate.net This approach facilitates a three-component assembly of an alkene, a carboxylic acid, and a carbon nucleophile (e.g., a silyl (B83357) enol ether). nih.govmdpi.com The reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene. smolecule.comresearchgate.netnih.gov

The stereochemical outcome of the reaction is directly dependent on the geometry of the starting alkene. researchgate.netnih.govmdpi.com

Cis-alkenes stereospecifically form a meso cation intermediate, which, upon trapping by a nucleophile, leads to a meso or Cs symmetric dioxolane product as a single diastereomer. researchgate.netnih.gov

Trans-alkenes generate a chiral racemic cation, resulting in the formation of a chiral racemic dioxolane product. researchgate.netnih.govmdpi.com

Furthermore, this methodology has been extended to enantioselective transformations by employing chiral hypervalent iodine(III) reagents, such as those based on lactate (B86563) derivatives. smolecule.commdpi.com These chiral oxidants can achieve high enantioselectivity in reactions like the Woodward reaction, with reported ee values up to 92%. mdpi.commdpi.com

| Alkene Substrate | Reagents | Nucleophile | Product Stereochemistry | Reference |

| cis-4-Octene | PhI(OAc)₂, BF₃·OEt₂, AcOH | Dimethyl ketene (B1206846) silyl acetal (B89532) | meso dioxolane (single diastereomer) | nih.gov |

| trans-4-Octene | PhI(OAc)₂, BF₃·OEt₂, AcOH | Dimethyl ketene silyl acetal | Chiral racemic dioxolane | nih.govmdpi.com |

| Styrene derivative | Lactate-based chiral hypervalent iodine(III) | Acetic Acid | Chiral oxyacetylation product (92% ee) | mdpi.com |

Diastereoselective and Enantioselective Approaches

Synthetic Utility as an Intermediate and Protecting Group

This compound and related structures are workhorse molecules in organic synthesis, serving dual roles as robust protecting groups and as versatile chiral building blocks for constructing complex molecular architectures.

The 1,3-dioxolane functional group is widely used as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.org This protection is typically achieved by an acid-catalyzed reaction between the carbonyl compound and a diol (e.g., propylene glycol to form this compound) or between a diol and a ketone/aldehyde. wikipedia.orgorganic-chemistry.org

A key advantage of the dioxolane group is its stability under a wide range of conditions, including exposure to bases, nucleophiles, and certain oxidizing and reducing agents. organic-chemistry.orgsmolecule.com This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl or diol. wikipedia.org Deprotection is readily accomplished under acidic conditions, often through hydrolysis or transacetalization, to regenerate the original functional groups. wikipedia.orgorganic-chemistry.org This strategy is fundamental in multi-step syntheses, such as protecting a ketone to allow for the selective reduction of an ester group elsewhere in the molecule. wikipedia.org The dioxolane moiety is also used to protect diols, which facilitates their use as chiral building blocks for further functionalization. evitachem.com

Beyond its role in protection, the this compound scaffold is a valuable building block for the synthesis of complex molecules, particularly when used in its enantiomerically pure forms. chemimpex.comvulcanchem.com Its rigid ring structure and defined stereocenters allow it to serve as a chiral template, guiding the stereochemical outcome of subsequent reactions.

This structural motif is a key component in the synthesis of a variety of important compounds:

Antiviral Nucleosides: Chiral dioxolane derivatives are crucial intermediates in the synthesis of modified nucleosides with significant antiviral activity against HIV and HBV. wiley.comevitachem.com For example, (2,4-Dimethyl-1,3-dioxolan-4-yl)methanol is a structural component of DXG, an antiviral agent. evitachem.com

Pharmaceuticals and Fine Chemicals: Compounds like (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane serve as versatile intermediates for creating complex molecules with specific biological activities for the pharmaceutical and agrochemical industries. chemimpex.com

Natural Products: Chiral dioxolane building blocks, such as (R)-glyceraldehyde acetonide, are used in the synthesis of complex natural products, including sugars and β-lactams. evitachem.comresearchgate.net

Polyol Derivatives: The dioxolane ring serves as a protected diol that can be carried through multiple synthetic steps before being deprotected to reveal the polyol structure, which is useful in creating polyurethane precursors and other specialty materials. cymitquimica.com

Mechanistic Investigations and Reaction Kinetics

Ring-Opening and Cleavage Reactions

The five-membered ring of 2,4-dimethyl-1,3-dioxolane is susceptible to opening and cleavage under various conditions, including the presence of acids and reducing agents. The regioselectivity and rate of these reactions are significantly influenced by the substitution pattern on the dioxolane ring.

Acid-Catalyzed Ring Opening Mechanisms

The ring-opening of this compound can be initiated by acid catalysis. In the presence of an acid catalyst, the dioxolane ring can open to produce linear compounds. smolecule.com The reaction is understood to be reversible. scientific.net The stability of the dioxolane ring is compromised under acidic conditions; for instance, it is prone to hydrolysis at a pH below 3.

The formation of this compound from propylene (B89431) glycol and acetaldehyde (B116499) over an acid resin catalyst has been shown to follow second-order reaction kinetics. scientific.net The mechanism for the reverse reaction, the acid-catalyzed hydrolysis, involves protonation of one of the ring oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a stabilized carbocation intermediate. Subsequent attack by water leads to the formation of the ring-opened products. This mechanism is common for the hydrolysis of acetals and ketals. organic-chemistry.org

Reductive Cleavage with Hydride Reagents (e.g., LiAlH₄-AlCl₃)

The reductive cleavage of 1,3-dioxolanes using a combination of lithium aluminum hydride (LiAlH₄) and a Lewis acid like aluminum chloride (AlCl₃) is a well-established method for converting cyclic acetals to hydroxy ethers. cdnsciencepub.com While stable to LiAlH₄ alone, the addition of AlCl₃ facilitates the ring-opening. cdnsciencepub.com

The proposed mechanism involves the coordination of the Lewis acid (AlCl₃) to one of the oxygen atoms of the dioxolane ring. This coordination weakens the C2-O bond and promotes the formation of a stabilized oxocarbocation intermediate. This intermediate is then attacked by a hydride ion (H⁻) from LiAlH₄, resulting in the cleavage of the C-O bond and the formation of the corresponding hydroxy ether. cdnsciencepub.com The reduction of 2,2,4-trimethyl-1,3-dioxolane, a structurally similar compound, proceeds readily under these conditions in an ether solvent. cdnsciencepub.com

Influence of Substituents on Ring-Opening Directionality

Substituents on the 1,3-dioxolane (B20135) ring have a pronounced effect on both the rate and the regioselectivity of the reductive cleavage. cdnsciencepub.com

Effect of Substituents at C2: Electron-donating groups, such as the methyl group at the C2 position in this compound, accelerate the rate of reductive ring cleavage. This is because they help to stabilize the positive charge on the intermediate oxocarbocation. Conversely, electron-withdrawing groups at the C2 position retard the reaction. cdnsciencepub.com

Effect of Substituents at C4/C5: The methyl group at the C4 position also influences the direction of the ring opening. For 1,3-dioxolanes with electron-donating substituents at C4, cleavage occurs predominantly at the C2-O1 bond, which is the bond remote from the C4 substituent. This regioselectivity is attributed to the electronic effect of the substituent, which directs the cleavage to maximize the stability of the transition state. cdnsciencepub.com In contrast, electron-withdrawing groups at C4, such as a chloromethyl group, slow the reaction and direct the cleavage to occur primarily at the C2-O3 bond, which is closer to the substituent. cdnsciencepub.com This indicates that electronic factors play a crucial role in controlling the direction of cleavage. cdnsciencepub.com

Thermal Decomposition Pathways and Kinetics

At elevated temperatures, this compound undergoes thermal decomposition, primarily through unimolecular pathways in the gas phase. The kinetics of this process have been studied for structurally related compounds.

Gas-Phase Unimolecular Decomposition

Studies on the gas-phase thermal decomposition of similar cyclic acetals, such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691), show that the reactions are homogeneous, unimolecular, and follow first-order kinetics. acs.orgresearchgate.net The decomposition of these compounds, conducted in a static system at temperatures between 459–490 °C, yields acetaldehyde and the corresponding ketone. acs.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) suggest that the decomposition proceeds via a stepwise mechanism. The rate-determining step is proposed to be a concerted, nonsynchronous four-centered cyclic transition state. acs.org The unstable intermediate products formed during this step then decompose rapidly through a six-centered cyclic transition state mechanism. acs.org ReaxFF molecular dynamics simulations on other dioxolanes also indicate that decomposition primarily leads to smaller hydrocarbon and oxygenated species like CO2. osti.gov

Reaction Rate Coefficients and Arrhenius Parameters

Kinetic studies of the gas-phase thermal decomposition of 2,2-dimethyl-1,3-dioxolane, a close structural analog of this compound, have provided specific rate coefficients and Arrhenius parameters. The data, determined over a temperature range of 459–490 °C, is presented below. acs.orgresearchgate.netresearchgate.net

Table 1: Arrhenius Parameters for the Thermal Decomposition of 2,2-Dimethyl-1,3-dioxolane. acs.orgresearchgate.netresearchgate.net

For the related compound 2-methyl-1,3-dioxolane, the Arrhenius equation was determined to be log k = (13.61 ± 0.12) – (242.1 ± 1.0)(2.303RT)⁻¹. acs.orgresearchgate.netresearchgate.net These parameters highlight the significant energy barrier to the thermal decomposition of the dioxolane ring structure.

Identification of Intermediate and Final Products

The reactions involving this compound and its analogs proceed through several key intermediates, leading to a range of final products dependent on the reaction conditions. It is recognized as a reactive chemical intermediate in the synthesis of other compounds, such as chlorinated hydrocarbons. In acid-catalyzed reactions, it participates in bond cleavage. For instance, its reaction with acetaldehyde is reversibly catalyzed to yield 2,5-dimethylhexanedione.

Under photosensitized electron transfer conditions, related dioxolane derivatives can undergo carbon-carbon bond cleavage, forming radical cations as key intermediates. grafiati.com The stability and subsequent reaction of these intermediates are highly dependent on the substituents. For example, diphenyl-substituted dioxolanes are reactive, leading to products like 6,6-diphenylhexanal dimethyl acetal (B89532), whereas monophenyl derivatives were found to be stable under similar conditions. grafiati.com

In biochemical contexts, enzymatic hydrolysis, for instance by esterases, can break down derivatives of this compound into their constituent acids and alcohols. During combustion, the degradation of the parent compound, 1,3-dioxolane, proceeds through intermediates such as methyl formate (B1220265) and dioxolanones. researchgate.net Radical species, specifically the 1,3-dioxolan-2-yl and 1,3-dioxolan-4-yl radicals, are also crucial intermediates in its high-temperature decomposition. researchgate.net

Table 1: Examples of Intermediates and Final Products in Dioxolane Reactions

| Precursor/Reactant | Reaction Type | Intermediates | Final Products | Source(s) |

|---|---|---|---|---|

| This compound & Acetaldehyde | Acid-catalyzed condensation | Carbocation | 2,5-Dimethylhexanedione | |

| Diphenyl-substituted Dioxolane | Photosensitized Electron Transfer | Radical Cation | 6,6-diphenylhexanal dimethyl acetal | grafiati.com |

| 1,3-Dioxolane | Combustion | 1,3-dioxolan-2-yl radical, 1,3-dioxolan-4-yl radical | Methyl formate, Dioxolanones, CO, CO₂, H₂ | researchgate.net |

| (2,2-dimethyl-1,3-dioxolane-4-yl) methanol (B129727) | Oxidation | - | 2,2-dimethyl-1,3-dioxolane-4-formaldehyde | google.com |

Oxidation and Degradation Mechanisms

Oxidative Transformations to Carboxylic Acids or Ketones

The dioxolane ring system can be chemically transformed into carboxylic acids or ketones through oxidation. The specific outcome of the reaction is contingent on the structure of the starting material and the oxidizing agents employed. Strong oxidizing agents are capable of converting dioxolane derivatives into carboxylic acids or ketones. evitachem.com For example, 2,2,4-trimethyl-1,3-dioxolane, a related compound, can be oxidized to form the corresponding ketones and aldehydes.

The oxidation of substituted dioxolane-4-methanols provides a pathway to aldehydes and carboxylic acids. The oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol with Jones reagent yields the corresponding methyl ketone. google.com Similarly, using potassium permanganate (B83412) in an alkaline solution can achieve this transformation. google.com A method for producing salts of 1,3-dioxolane-4-carboxylic acids involves the selective oxidation of the corresponding 4-hydroxymethyl-1,3-dioxolane isomer from a mixture. google.com This process is carried out in an alkaline aqueous medium using a platinum metal catalyst, with reaction temperatures between 20°C and 100°C. google.com

Radical Polymerization and Ring-Opening Polymerization Mechanisms

This compound and its derivatives can serve as monomers in polymerization reactions. The compound is noted to act as a monomer or crosslinker in cationic ring-opening polymerization (CROP). The polymerization of 1,3-dioxolane can proceed via different mechanisms, including the Active Chain End (ACE) and Active Monomer (AM) mechanisms, with the latter being employed to reduce cyclization side reactions. rsc.org

Cyclic ketene (B1206846) acetals derived from dioxolanes undergo radical ring-opening polymerization (rROP). For instance, 2-methylene-4-phenyl-1,3-dioxolane undergoes nearly quantitative free-radical ring-opening to produce a polyester (B1180765), introducing ester groups into the polymer backbone. researchgate.net This polymerization proceeds via the addition of a radical to the exocyclic double bond, leading to the cleavage of the ring and formation of a propagating radical. researchgate.net The choice of initiator is crucial; while perfluorobenzoyl peroxide is effective for some fluorinated dioxolane monomers, 2,2'-Azobis(isobutyronitrile) may fail to initiate polymerization in certain solvents. researchgate.netacs.org Oxygen can also affect the polymerization, not by inhibiting it, but by altering the polymer structure to include unstable units. acs.org

Catalytic Oxidation Studies

Catalysts play a significant role in the selective oxidation of dioxolane derivatives. The oxidation of 4-hydroxymethyl-1,3-dioxolanes to their corresponding carboxylic acid salts can be efficiently achieved using a platinum group metal catalyst, such as palladium on an activated carbon support. google.com This reaction is performed in an aqueous solution at an alkaline pH (7 to 14). google.com The use of a catalyst allows for the selective oxidation of the desired isomer from a mixture. google.com

Another catalytic system for the oxidation of acetals, including 1,3-dioxolanes, involves molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) acetate (B1210297) co-catalyst, which results in the formation of esters. organic-chemistry.org In a different approach, aluminum isopropoxide has been used as a catalyst for the oxidation of (2,2-dimethyl-1,3-dioxolane-4-yl) methanol to the corresponding aldehyde, using acetone (B3395972) as both the oxidant and solvent. google.com

Table 2: Catalytic Systems for Dioxolane Oxidation

| Dioxolane Substrate | Catalyst System | Product Type | Source(s) |

|---|---|---|---|

| 4-hydroxymethyl-1,3-dioxolane | Platinum metal (e.g., Pd/C) in alkaline solution | 1,3-dioxolane-4-carboxylic acid salt | google.com |

| 1,3-Dioxolanes | N-hydroxyphthalimide (NHPI) / Co(OAc)₂ / O₂ | Esters | organic-chemistry.org |

| (2,2-dimethyl-1,3-dioxolane-4-yl) methanol | Aluminum isopropoxide / Acetone | Aldehyde | google.com |

Combustion Chemistry and Pollutant Formation

The combustion of 1,3-dioxolane, the parent compound of this compound, has been studied to understand its behavior as a potential biofuel component. nih.gov These investigations provide insight into the formation of pollutants. Experimental and modeling studies have shown that the combustion chemistry of 1,3-dioxolane differs significantly from that of the six-membered ring analogue, 1,3-dioxane. nih.gov

Specifically, the addition of 1,3-dioxolane to ethylene (B1197577) flames was found to increase the formation of polycyclic aromatic hydrocarbons (PAHs) and soot at high temperatures (above 800 K). nih.gov This is attributed to the enhancement of methyl radical formation, which in turn promotes the formation of C3 species. researchgate.net Key products identified during the combustion and pyrolysis of 1,3-dioxolane include major species such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen (H₂), formaldehyde (B43269) (CH₂O), methane (B114726) (CH₄), and C2 hydrocarbons. researchgate.netosti.gov At lower pyrolysis temperatures, formaldehyde is a primary product resulting from the cleavage of C-O and C-C bonds in the dioxolane ring. osti.gov As the temperature increases, these initial products further decompose to increase the concentration of CO and H₂. osti.gov

Isomerization and Conformational Dynamics

This compound exists as a mixture of cis and trans diastereomers due to the relative orientations of the methyl groups at the C2 and C4 positions. The separation of such diastereomers can be challenging but has been achieved for related dioxolane intermediates using enzymatic methods. acs.org

The five-membered dioxolane ring is not planar and exhibits conformational flexibility. While detailed studies on this compound itself are not prevalent, analysis of related structures provides insight. The reversible nature of its formation from acetaldehyde implies dynamic equilibrium. Photosensitized electron transfer can induce cis-trans isomerization in some phenyl-substituted dioxolanes. grafiati.com The mechanism for this isomerization is linked to the conformation of the molecule, with computational mechanics calculations being used to determine the preferred conformations and explain differences in reactivity. grafiati.com Analogous studies on six-membered dioxane rings using density functional theory (DFT) have mapped potential energy surfaces, identifying various chair and twist conformers and the energy barriers for their interconversion. researchgate.net Similar principles of conformational isomerism and dynamic equilibria apply to the five-membered dioxolane ring of this compound.

Conformational Analysis of the Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar and exhibits a significant degree of flexibility. iucr.org Its conformation is a subject of detailed study, with the two most described puckered forms being the "envelope" (or half-chair) and "twist" conformations. iucr.org In the envelope form, four of the ring atoms are roughly coplanar, while the fifth is out of plane. In the twist form, no four atoms are coplanar.

For substituted 1,3-dioxolanes like this compound, the substituents' positions (axial or equatorial) are determined by the ring's conformation. The relative stability of these conformations is influenced by steric interactions between the substituents. For instance, in 2,4-disubstituted-1,3-dioxolanes, the cis and trans isomers will adopt conformations that minimize these steric clashes. researchgate.net

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the conformational preferences of the dioxolane ring. acs.orgscispace.comresearchgate.net For example, the analysis of proton NMR spectra of cis- and trans-2,4-dimethyl-1,3-dioxolane reveals that the magnetic anisotropy of a methyl group leads to an upfield shift for nearby cis protons. researchgate.net This data is critical for assigning the configuration of the isomers. researchgate.net

Studies on various substituted 1,3-dioxolanes have shown that the ring can be quite flexible, and in some cases, multiple conformations may coexist in equilibrium. scispace.com The exact conformation can be influenced by the substitution pattern on the ring. iucr.org For example, a survey of crystalline structures containing the 1,3-dioxolane ring revealed that a majority could be classified as either envelope (58%) or twist (38%) conformations. iucr.org

| Conformation Type | Description | Prevalence in Crystalline Structures |

| Envelope (Half-Chair) | Four atoms are coplanar, one is out of plane. iucr.org | 58% |

| Twist | No four atoms are coplanar. iucr.org | 38% |

| Near Planar | All torsional angles are less than 16°. iucr.org | 4% |

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-dimethyl-1,3-dioxolane, offering precise information on its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that can be assigned to the specific protons and carbons within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecular structure, including the presence of stereoisomers (cis and trans). While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, representative data are compiled below.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (at C2) | ~1.3 | s | |

| CH₃ (at C4) | ~1.2 | d | |

| H2 | ~4.8 | q | |

| H4 | ~4.0 | m |

s = singlet, d = doublet, q = quartet, m = multiplet

Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 | ~98-100 |

| C4 | ~70-72 |

| C5 | ~75-77 |

| CH₃ (at C2) | ~25 |

Stereochemical Assignment via NMR Techniques (e.g., NOESY)

The relative stereochemistry of the substituents on the dioxolane ring can be determined using two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons that are in close proximity.

In the case of this compound, NOESY experiments can distinguish between the cis and trans isomers. For the cis isomer, a NOE correlation would be observed between the protons of the methyl group at C2 and the methyl group at C4, as they are on the same side of the ring and thus spatially close. Conversely, in the trans isomer, such a correlation would be absent or very weak due to the larger distance between these two methyl groups. This technique is invaluable for the unambiguous assignment of stereoisomers. researchgate.net The use of NOESY for stereochemical analysis has been demonstrated in related dioxolane systems. researchgate.netnih.gov

Dynamic NMR Studies for Ring Flexibility and Conformational Isomerism

The 1,3-dioxolane (B20135) ring is not planar and exhibits a degree of flexibility, existing in various envelope and twist conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which provide information about the energy barriers of conformational interconversions.

For this compound, DNMR studies can reveal the dynamics of the ring-puckering process. At low temperatures, the interconversion between different conformations may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged signal. Analysis of the coalescence temperature and the line shape allows for the calculation of the activation energy for the ring-flipping process. These studies provide crucial insights into the conformational landscape and flexibility of the dioxolane ring system.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectral Fragmentation Patterns

Under Electron Ionization (EI) conditions, this compound undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) may be observed, but it is often of low abundance due to the instability of the cyclic acetal (B89532) structure upon ionization.

The fragmentation of 1,3-dioxolanes is well-documented and typically involves the cleavage of the C-O and C-C bonds of the ring. Common fragmentation pathways for this compound include the loss of a methyl group (M-15) to form a stable oxonium ion. Another significant fragmentation pathway involves the cleavage of the ring to produce smaller charged fragments. The interpretation of these fragmentation patterns can help to confirm the structure of the molecule. acs.orgnih.govresearchgate.netmiamioh.eduaip.org

Table 3: Common EI-MS Fragment Ions of Substituted 1,3-Dioxolanes

| m/z | Proposed Fragment | Significance |

|---|---|---|

| M-15 | [M-CH₃]⁺ | Loss of a methyl group |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group (if present) |

| M-43 | [M-C₃H₇]⁺ | Loss of a propyl group (if present) |

Electrospray Ionization (ESI-MS) for Molecular Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the context of this compound, ESI-MS would typically involve the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This allows for the accurate determination of the molecular weight with minimal fragmentation. metabolomexchange.org

ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and then fragmented. This process, known as collision-induced dissociation (CID), can provide detailed structural information that complements the data obtained from EI-MS. The use of high-resolution ESI-MS can also provide the exact mass of the molecule, which allows for the determination of its elemental composition. chemrxiv.org

X-ray Crystallography for Solid-State Structure Elucidation

Studies on derivatives such as (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile have revealed detailed conformational features. researchgate.netresearchgate.net These analyses show that the five-membered 1,3-dioxolane ring is not planar but adopts a "twist" (T) conformation. researchgate.netresearchgate.net In the case of the dicarbonitrile derivative, the molecule possesses a C₂ axis of symmetry that passes through the C2 atom (the carbon bearing the two methyl groups) and the midpoint of the C4-C5 bond. researchgate.netresearchgate.net

The absolute configuration of chiral derivatives, often known from their synthesis from precursors like tartaric acid, is confirmed by these crystallographic studies. researchgate.netresearchgate.net For example, the crystal structure of O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate was elucidated to confirm its α-anomeric configuration. scispace.com X-ray crystallography is also used to establish the relative stereochemistry in synthetic intermediates derived from dioxolane precursors. alfa-chemistry.com

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental data and provide insights into structures, properties, and reaction mechanisms that can be difficult to observe directly.

Density Functional Theory (DFT) has become a primary computational method for studying dioxolane derivatives due to its favorable balance of accuracy and computational cost. longdom.org It is widely used to predict molecular geometries, vibrational frequencies, electronic properties, and reaction energetics. longdom.orgresearchgate.netacs.org

DFT calculations are employed to find the lowest energy (most stable) three-dimensional structure of a molecule. This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles. For dioxolane systems, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to accurately reproduce molecular geometries. longdom.orgresearchgate.net

A study on 2-methoxy-1,3-dioxolane (B17582) provides representative optimized geometric parameters for the dioxolane ring system.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| O1-C2 | 1.413 | C4-O3-C2 | 107.89 |

| C2-O3 | 1.386 | O3-C2-O1 | 107.19 |

| O3-C4 | 1.438 | O1-C5-C4 | 104.38 |

| C4-C5 | 1.528 | C5-C4-O3 | 104.22 |

| C5-O1 | 1.435 | C2-O1-C5 | 108.31 |

Data adapted from a theoretical study on 2-methoxy-1,3-dioxolane. longdom.orgresearchgate.net

Beyond geometry, DFT is used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations of harmonic vibrational frequencies are routinely performed to assign the bands observed in experimental IR and Raman spectra. The calculated frequencies often correlate well with experimental values, helping to confirm the molecular structure and understand the nature of the vibrational modes. longdom.orgresearchgate.netresearchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is used to calculate nuclear magnetic shielding tensors. escholarship.org These values are then converted into NMR chemical shifts (¹H and ¹³C), which can be compared directly with experimental data to aid in structure elucidation and distinguish between isomers. researchgate.netresearchgate.netresearchgate.net This approach has been successfully applied to differentiate between cis and trans isomers of substituted 1,3-dioxolanes. researchgate.net

A significant application of DFT is the elucidation of chemical reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway.

This approach has been used to study the thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691). acs.org These studies suggest that the decomposition proceeds through a stepwise mechanism involving diradical intermediates, rather than a concerted process. acs.org DFT calculations provide the activation energies for these steps, which show good agreement with experimental kinetic data. acs.org

Furthermore, DFT has been used to investigate the complex, multi-step fragmentation of photoexcited dioxolane derivatives. rsc.org In some cases where reaction barriers appear too high for thermal processes, Born-Oppenheimer molecular dynamics (BOMD) simulations, which are based on DFT calculations, can be used to model the fate of "hot" radicals that possess significant excess energy, explaining rapid fragmentation events. rsc.org DFT calculations have also served as a benchmark for developing computationally less expensive force fields, like ReaxFF, for large-scale simulations of pyrolysis in dioxolane-based biofuels, identifying key ring-opening and decomposition pathways. osti.gov

Prediction of Spectroscopic Parameters

Quantum Chemical Calculations for Reaction Rate Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and determining the rate parameters for the thermal decomposition of dioxolane compounds. While direct studies on this compound are limited in the reviewed literature, research on structurally similar compounds like 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane provides significant insights.

Investigations into the gas-phase thermal decomposition of these related dioxolanes have utilized DFT methods such as B3LYP and MPW1PW91 with 6-31G(d,p) and 6-31++G(d,p) basis sets. researchgate.netacs.org These computational studies suggest that the decomposition of these cyclic acetals is not a concerted process but rather occurs through a stepwise mechanism. researchgate.netacs.org The initial and rate-determining step is proposed to be the cleavage of a C-O bond, leading to the formation of a diradical intermediate. This intermediate subsequently undergoes further reactions to yield the final products, which are typically an aldehyde and a corresponding ketone. researchgate.netacs.org

The theoretical calculations have been used to determine the Arrhenius parameters for the decomposition reactions, which show good agreement with experimental findings from studies conducted in static systems. The unimolecular decomposition reactions were found to follow first-order kinetics. researchgate.netacs.org The experimentally determined rate coefficients, supported by the computational models, are presented below.

| Compound | log k (s⁻¹) | Temperature Range (°C) | Pressure Range (Torr) |

|---|---|---|---|

| 2-Methyl-1,3-dioxolane | (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) | 459-490 | 46-113 |

| 2,2-Dimethyl-1,3-dioxolane | (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) | 459-490 | 46-113 |

Molecular Dynamics Simulations (if applicable for derivatives)

Molecular dynamics (MD) simulations have been effectively applied to study the behavior of derivatives of 1,3-dioxolane, offering insights into their properties, reaction dynamics, and potential applications.

One area of application is in the study of biofuels. ReaxFF molecular dynamics simulations have been used to investigate the high-temperature pyrolysis of alkyl-substituted 1,3-dioxolanes, such as 4,5-dimethyl-2-pentyl-1,3-dioxolane and 2-(heptan-3-yl)-4,5-dimethyl-1,3-dioxolane. osti.gov These simulations analyze decomposition rates, reaction mechanisms, and product distributions at elevated temperatures. osti.gov The studies show that these fuels primarily decompose into a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and various hydrocarbons derived from the alkyl side-chains. osti.gov The subsequent decomposition of the dioxolane radical primarily yields 2-butylene and carbon dioxide. osti.gov Such simulations are crucial for understanding the combustion chemistry and sooting tendencies of these potential biodiesels. osti.gov

In the field of medicinal chemistry, MD simulations have been employed to explore the interaction of dioxolane derivatives with biological targets. For instance, derivatives of 2,4-diaminopyrimidine (B92962) containing a 2,2-dimethyl-1,3-dioxolane moiety have been studied for their anti-tubercular activities. nih.gov In these studies, MD simulations using explicit solvent models were performed to understand the binding patterns and crucial interactions of these compounds with their target enzymes. nih.gov

Furthermore, MD simulations are utilized to predict the bulk properties of organic liquids, including dioxolane derivatives. The General Amber Force Field (GAFF) has been evaluated for its accuracy in predicting properties like density and heat of vaporization for a wide range of organic compounds, which includes 2,4-dimethyl-1,3-dioxolanes. nih.gov These computational protocols are valuable for generating thermophysical data that may be difficult or costly to obtain experimentally. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role in Polymer Chemistry and Material Science

In the realm of polymer science, derivatives of 2,4-dimethyl-1,3-dioxolane are utilized as monomers to create polymers with specialized properties, ranging from degradability to high-performance characteristics suitable for advanced materials.

A notable application in sustainable polymer chemistry involves the use of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), a derivative of the dioxolane family. rsc.orgsmolecule.com This monomer has been successfully used to synthesize novel degradable and chemically recyclable polymers. rsc.orgrsc.org DMDL can be synthesized in high yields of 80–90% through the intramolecular cyclization of its precursor. rsc.orgrsc.org

DMDL undergoes polymerization to form homopolymers with high number-average molecular weights (Mn > 100,000). rsc.orgsmolecule.com It can also be copolymerized with a wide range of vinyl monomers, including methacrylates, acrylates, styrene, and acrylonitrile, allowing for the design of materials with diverse properties. rsc.orgrsc.orgresearchgate.net The resulting homopolymers and random copolymers of DMDL are designed to degrade under basic conditions, such as in the presence of a hydroxide (B78521) or an amine, at mild temperatures ranging from room temperature to 65 °C. rsc.orgresearchgate.net

The degradation of the poly(DMDL) homopolymer yields 2-hydroxyisobutyric acid (HIBA). rsc.orgrsc.org This degradation product is a valuable feature for a circular economy, as the recovered HIBA can be used as a raw material to re-synthesize the DMDL monomer, which can then be re-polymerized, demonstrating a closed-loop chemical recycling process. rsc.orgresearchgate.net Reversible addition-fragmentation chain transfer (RAFT) polymerizations of DMDL have also been conducted to produce degradable polymers with low dispersities, including homopolymers, and both random and block copolymers. ntu.edu.sgacs.orgacs.org

Table 1: Polymerization and Degradation of DMDL

| Monomer | Polymer Type | Key Feature | Degradation Product | Recyclability |

|---|

The fluorinated derivative, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), serves as a monomer for the synthesis of amorphous perfluoropolymers with unique properties. acs.orgkeio.ac.jp The synthesis of PFMMD can be achieved through various methods, including starting from perfluoropyruvyl fluoride (B91410) and hexafluoropropylene epoxide. google.com

Polymerization of PFMMD is typically carried out via a free-radical mechanism, yielding poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD). acs.orgkeio.ac.jpresearchgate.net This polymer is colorless, transparent, and amorphous. acs.orgresearchgate.net Purified poly(PFMMD) exhibits a glass transition temperature (Tg) in the range of 130–134 °C. acs.orgkeio.ac.jp These perfluoropolymers are soluble in certain fluorinated solvents and can be formed into films and fibers. google.commdpi.com

The resulting polymers have a low refractive index and high optical transmittance from the deep ultraviolet to near-infrared regions, making them suitable for applications such as optical fibers, pellicles, and antireflective coatings. researchgate.netacs.org Furthermore, these polymers demonstrate excellent gas transport properties, suggesting their use in gas separation membranes. researchgate.netmdpi.com The flexibility of poly(PFMMD) films can be enhanced by the addition of plasticizers like perfluoropolyether, which is beneficial for their application in plastic optical fibers and gas separation membranes. researchgate.netx-mol.com

Table 2: Properties of Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)

| Property | Value/Characteristic | Potential Application |

|---|---|---|

| Physical State | Colorless, transparent, amorphous solid acs.orgresearchgate.net | Optical materials |

| Glass Transition Temperature (Tg) | 130–134 °C (purified) acs.orgkeio.ac.jp | Thermally stable applications |

| Optical Properties | High UV-vis light transmittance, low refractive index (1.3270-1.3360) acs.orgkeio.ac.jpacs.org | Optical fibers, antireflective coatings researchgate.netacs.org |

| Solubility | Soluble in fluorinated solvents google.commdpi.com | Film and fiber production |

| Gas Permeability | High gas transport properties researchgate.netmdpi.com | Gas separation membranes |

Derivatives of 1,3-dioxolane (B20135) are also implicated in the production of polyester (B1180765) resins and coatings. Substituted vinyl dioxolane monomers, such as 2-vinyl-4-hydroxymethyl-1,3-dioxolane (HMVD), are used to create polyester/polyurethane-based coating compositions. google.com These monomers can be reacted with esters of polycarboxylic acids, like dimethyl-1,4-cyclohexanedicarboxylate, to form vinyl dioxolane-end-capped polyester prepolymers. google.com These prepolymers are key components in formulating sprayable coatings that cure in the air at room temperature. google.com

The use of such vinyl dioxolane monomers allows for the creation of coatings with desirable properties, including transparency and appropriate color. google.com Moreover, 1,3-dioxolane itself is recognized as a potent aprotic solvent capable of dissolving polar polymers, including polyesters, which is useful in paint formulations and as a carrier fluid in film coatings. ulprospector.com In some cases, dioxolane derivatives like 2-ethyl-4-methyl-1,3-dioxolane (B3021168) can be formed as by-products during polyester manufacturing. oakland.edu

Monomers for Perfluoropolymers

Utilization in Fuel and Biofuel Production

Dioxolane derivatives are significant in the fuel sector, primarily as oxygenated additives that can enhance fuel properties and as subjects of study to understand combustion behavior and reduce emissions.

A prominent application of dioxolane derivatives is in the production of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a well-known oxygenated fuel additive. rsc.orgrsc.org The compound (2,4-Dimethyl-1,3-dioxolan-2-yl)methanol is utilized in the valorization of glycerol (B35011) to produce solketal. smolecule.com Solketal itself is synthesized through the acid-catalyzed acetalization of glycerol with acetone (B3395972). rsc.orgresearchgate.netresearchgate.net This process is a key route for converting surplus glycerol from biodiesel production into a valuable chemical. rsc.orgrsc.org

When blended with gasoline, solketal can increase the fuel's octane (B31449) number and reduce the formation of gums, which are deposits that can form in fuel systems. acs.orgforuchem.com It is considered a clean fuel additive that can also improve the cold flow properties and oxidation stability of transportation fuels. rsc.orgnih.gov The addition of solketal to diesel fuel has also been shown to reduce particulate emissions. nih.gov Because solketal can be derived from biomass (glycerol and potentially bio-based acetone), it is considered a renewable fuel additive. acs.org

The combustion behavior of dioxolane derivatives is a subject of research aimed at developing cleaner-burning fuels. Studies on the pyrolysis of alkyl-substituted 1,3-dioxolanes have shown that the molecular structure of the alkyl side-chain significantly influences the distribution of hydrocarbon products and, consequently, the sooting tendency of the fuel. researchgate.netosti.gov

Research on a series of ethers, including 2-ethyl-4-methyl-1,3-dioxolane (EMD) and 2-isobutyl-4-methyl-1,3-dioxolane (B102392) (IBMD), has explored the relationship between molecular structure and combustion properties like cetane number and yield sooting index (YSI). osti.govrsc.org These studies have revealed that branched and cyclic ether structures tend to form a higher abundance of C3-C4 hydrocarbon intermediates during high-temperature combustion, which can influence soot precursor formation. osti.gov Understanding these structure-property relationships is crucial for designing advanced biofuels with high reactivity and low soot emissions. rsc.org

Oxygenated Additives to Fuel (e.g., Solketal Derivatives)

Intermediates for Specialty Chemicals

This compound is a valuable building block in the synthesis of a range of specialty chemicals. Its dioxolane ring can be strategically opened or modified to introduce specific functionalities, leading to the creation of more complex molecules.

One notable application is in the synthesis of fragrance and flavor compounds. The specific isomers of this compound are known to possess distinct organoleptic properties, described as grassy, green, and fruity. sigmaaldrich.com This makes them desirable components in the formulation of various consumer products.

Furthermore, derivatives of this compound are utilized in the pharmaceutical and agrochemical industries. The core structure can be functionalized to produce bioactive molecules. For instance, dioxolane-containing compounds have been investigated for their potential as antibacterial and antifungal agents. nih.gov The synthesis of these derivatives often involves the reaction of this compound with other reagents to introduce desired chemical groups.

The compound also serves as a precursor in the production of certain polymers. For example, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), a derivative, is used as a monomer in the synthesis of amorphous perfluoropolymers with high optical transparency and a high glass transition temperature. acs.org These polymers have potential applications in advanced materials science. The synthesis of PFMMD itself can involve the decarboxylation of a perfluoro(2,4-dimethyl-1,3-dioxolan-2-yl)carboxylic acid salt. google.com

Another area of application is in the creation of chiral compounds. The stereocenters at the 2 and 4 positions of the dioxolane ring make it a useful chiral synthon. Chiral derivatives of this compound can be used as building blocks for the asymmetric synthesis of complex molecules, which is particularly important in drug development.

The reaction of this compound with acetaldehyde (B116499) can produce 2,5-dimethylhexanedione. This reaction, which involves bond cleavage with an acid catalyst, highlights its role as a reactive intermediate.

Below is a table summarizing some of the specialty chemicals derived from this compound and their applications.

| Specialty Chemical Derivative | Application Area | Key Research Finding |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Materials Science | Monomer for amorphous perfluoropolymers with high light transmittance and a glass transition temperature of 130-134 °C. acs.org |

| Functionalized Dioxolanes | Pharmaceuticals, Agrochemicals | Dioxolane derivatives have shown potential as antibacterial and antifungal agents. nih.gov |

| Isomers of this compound | Flavors and Fragrances | Possess grassy, green, and fruity organoleptic properties. sigmaaldrich.com |

| 2,5-dimethylhexanedione | Chemical Synthesis | Produced from the acid-catalyzed reaction of this compound with acetaldehyde. |

Solvents in Industrial Processes (Specific Chemical Reactions, not general solvent properties)

Beyond its role as a synthetic intermediate, this compound and its related structures are employed as solvents in specific industrial chemical reactions, where their unique properties can influence reaction outcomes.

In polymer chemistry, fluorinated derivatives of dioxolanes have demonstrated utility as solvents that can enhance gas separation performance in certain polymers. The electronegativity and steric effects of fluorine in these solvents play a crucial role. While not this compound itself, this highlights the tailored solvent applications of the broader dioxolane family.

In the context of stereoselective reactions, chiral dioxolane-based solvents have been shown to influence the diastereoselectivity of certain reactions. For example, enantiomeric 1,2,3,4-tetramethoxybutanes, used as solvents, have been observed to alter the Cram's rule selectivity in aldol (B89426) reactions involving glyceraldehyde acetonide, a related dioxolane structure. researchgate.net This demonstrates the potential for chiral dioxolane solvents to act as more than just an inert medium, actively participating in the stereochemical control of a reaction.

Furthermore, in the synthesis of certain polymers, such as in nitroxide-mediated polymerization (NMP) of methyl methacrylate (B99206) (MMA), a cyclic ketene (B1206846) acetal (B89532) derived from a dioxolane, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), can act as a controlling comonomer. rsc.org While MPDL is a reactant, its presence in the monomer feed influences the polymerization process, showcasing a specialized role beyond that of a simple solvent. rsc.org

The use of this compound and its derivatives as solvents is often highly specific to the reaction system, leveraging their unique polarity, stereochemistry, and reactivity to achieve desired chemical transformations.

The table below outlines specific industrial reactions where this compound or related compounds are used as solvents.

| Industrial Process | Specific Chemical Reaction | Role of Dioxolane Solvent |

| Polymer Chemistry | Gas Separation Membrane Formation | Fluorinated dioxolane derivatives enhance gas separation performance. |

| Asymmetric Synthesis | Diastereoselective Aldol Reactions | Chiral dioxolane-based solvents can alter the stereochemical outcome of the reaction. researchgate.net |

| Polymerization | Nitroxide-Mediated Polymerization (NMP) | A dioxolane derivative (MPDL) acts as a controlling comonomer in the polymerization of methyl methacrylate. rsc.org |

Future Research Directions

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2,4-Dimethyl-1,3-dioxolane and related dioxolanes has traditionally relied on acid catalysts. However, future research is intensely focused on developing more sustainable and efficient catalytic systems. The limitations of conventional homogeneous catalysts, such as sulfuric and hydrochloric acids, include issues with corrosion, product purification, and environmental pollution. This has spurred the investigation into heterogeneous catalysts, which are more easily separated from reaction mixtures, allowing for recovery and reuse.

Recent advancements have explored a variety of solid acid catalysts, including:

Modified Zeolites and Clays (B1170129): Acid-activated clays and titanium-pillared clays have shown high efficacy in the acetalization of carbonyl compounds to form dioxolanes. jmaterenvironsci.com For instance, titanium-pillared clays can achieve a 99% yield in the formation of dioxolanes from congested ketones. jmaterenvironsci.com

Metal-Organic Frameworks (MOFs): Sulfonic acid-functionalized MOFs have been investigated for ethylene (B1197577) glycol acetalization, demonstrating the potential of these highly porous materials in catalysis.

Graphene Oxide: Graphene oxide has been utilized as a catalyst for the synthesis of 1,3-dioxolanes under ultrasonic irradiation, offering an eco-friendly approach. researchgate.net

Combined Bio- and Chemocatalysis: A promising strategy involves the use of biocatalysis in tandem with organometallic catalysis. nih.govresearchgate.net This approach allows for highly stereoselective synthesis of dioxolanes from renewable resources like biomass, CO2, and hydrogen. nih.gov For example, a two-step enzymatic cascade followed by a ruthenium-catalyzed conversion has been successfully demonstrated in an organic solvent. nih.gov

A key goal is the development of catalysts that can operate under mild conditions and utilize renewable feedstocks. The use of carbon dioxide as a C1 source for the synthesis of dioxolanes from bioderived diols represents a significant step towards a more sustainable chemical industry. nih.gov

In-depth Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Future research will likely focus on several key areas: